1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride
Description
1-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is a piperazine-derived small molecule characterized by a benzothiazole core substituted with a methoxy group at the 5-position, linked to a piperazine ring via the 2-position, and an acetyl group at the terminal nitrogen of piperazine. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Benzothiazole derivatives are known for diverse biological activities, including central nervous system (CNS) modulation and enzyme inhibition .
Properties
IUPAC Name |
1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c1-10(18)16-5-7-17(8-6-16)14-15-12-9-11(19-2)3-4-13(12)20-14;/h3-4,9H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKSSZJWFHMURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists. These compounds are used as antipsychotic drug substances.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antibacterial activity. One of the synthesized compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, implying that they may affect multiple biochemical pathways.
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5).
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties, including activity against Mycobacterium tuberculosis (M. tuberculosis). The incorporation of piperazine moieties has been shown to enhance the antibacterial efficacy of these compounds. For instance, a study evaluated various benzothiazole derivatives, revealing that certain compounds demonstrated MIC values as low as 25–50 μg/mL against M. tuberculosis H37Rv, suggesting potent anti-tubercular activity .
Anti-Cancer Properties
Benzothiazole derivatives have also been investigated for their anti-cancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies have shown that derivatives similar to 1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride can induce apoptosis in various cancer cell lines, indicating their potential as therapeutic agents in oncology .
Neurological Effects
Research has suggested that compounds with a benzothiazole backbone may exhibit neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms by which these compounds exert their effects. Preliminary studies indicate that such compounds could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anti-Tubercular Activity
A recent investigation synthesized a series of benzothiazole-based compounds and tested them against M. tuberculosis. Among these, a derivative with a piperazine substituent showed remarkable inhibition with an MIC of 25 μg/mL, outperforming standard treatments like Rifampicin . This study underscores the importance of structural modifications in enhancing drug efficacy.
Case Study 2: Cytotoxicity Against Cancer Cells
In another study, a compound structurally related to this compound was tested for cytotoxic effects against several cancer cell lines. The results demonstrated significant growth inhibition and induced apoptosis in breast cancer cells, indicating its potential for further development as an anti-cancer agent .
Summary of Findings
The applications of this compound span several therapeutic areas:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the piperazine-ethanone backbone but differing in substituents, heterocycles, and biological targets. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The benzothiazole core in the target compound contributes to moderate lipophilicity, compared to more polar analogs like 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethan-1-one (amino group enhances hydrophilicity) .
- Solubility : Hydrochloride salt improves aqueous solubility over neutral analogs (e.g., thiophene derivative in ).
- Stability : The methoxy group on benzothiazole may reduce metabolic degradation compared to halogenated analogs (e.g., 5-fluoroindole in ).
Research Implications
- Drug Design : The benzothiazole-piperazine scaffold offers tunability for CNS-targeted drugs, with substituents like methoxy balancing lipophilicity and solubility.
- SAR Insights: Halogenation (e.g., chlorine in ) increases binding affinity in some contexts, while amino groups () improve pharmacokinetics.
Preparation Methods
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (XRD) of analogous compounds confirms the chair conformation of the piperazine ring and planar benzothiazole moiety. Hirshfeld surface analysis further validates intermolecular interactions, such as N–H···Cl hydrogen bonds in the hydrochloride salt.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 3–5 hours | 15 minutes |
| Yield | 85–90% | 92–95% |
| Purity | 98.5% | 99.2% |
| Energy Efficiency | Low | High |
Microwave irradiation significantly enhances efficiency, reducing side products and improving atom economy.
Industrial Scalability Considerations
The patent method emphasizes aqueous-phase reactions, reducing organic solvent use and simplifying waste management. Key factors for scale-up include:
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis of piperazine-benzothiazole derivatives typically involves coupling reactions between functionalized benzothiazoles and activated piperazine intermediates. Key steps include:
- Nucleophilic substitution : Piperazine reacts with electrophilic groups (e.g., chloroacetyl or bromoacetyl derivatives) under reflux conditions with a base like potassium carbonate .
- Solvent selection : Ethanol or dichloromethane is often used for reflux, while glacial acetic acid may catalyze cyclization .
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization (methanol/water) improves yield and purity .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | K₂CO₃, ethanol, 65°C, 4 h | 48–75% | |
| Cyclization | Glacial acetic acid, reflux | 85–90% |
Q. How can spectroscopic methods (IR, NMR) characterize this compound?
- IR spectroscopy : Detect carbonyl (C=O, ~1720 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.5 ppm), methoxy groups (δ 3.8 ppm), and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
- Crystallography : X-ray diffraction resolves conformational ambiguities (e.g., piperazine ring chair vs. boat) .
Critical Note : Compare experimental data with computational predictions (DFT) to validate assignments .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- First aid : For skin contact, rinse with water; for eye exposure, flush with saline for 15 minutes .
- Storage : Keep in a dry, cool environment (2–8°C) away from ignition sources .
Advanced Research Questions
Q. How can low yields in the piperazine-benzothiazole coupling step be addressed?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
- Temperature optimization : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition .
Case Study : Replacing K₂CO₃ with NaH in THF increased coupling efficiency from 48% to 68% for a similar derivative .
Q. How to resolve contradictions in NMR data for structurally analogous compounds?
Contradictions may arise from tautomerism or solvent effects. Methodological approaches:
- Variable-temperature NMR : Assess dynamic processes (e.g., piperazine ring flipping) .
- Deuteration studies : Replace exchangeable protons (e.g., -NH) to simplify spectra .
- Cross-validation : Compare HPLC purity (>95%) with NMR integration ratios to detect impurities .
Example : A reported δ 7.2 ppm singlet was later attributed to residual solvent (CDCl₃) in a benzothiazole derivative .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions .
- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina .
- MD simulations : Analyze stability in biological membranes (GROMACS, 100 ns runs) .
Limitation : In silico models may underestimate hydrochloride salt effects on solubility .
Q. How to optimize crystallization for X-ray diffraction studies?
- Solvent screening : Test mixtures (e.g., EtOAc/hexane, methanol/water) to find ideal polarity .
- Slow evaporation : Achieve single crystals by reducing vapor pressure incrementally .
- Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions .
Data Quality : Aim for R-factor < 0.05 and resolution ≤ 1.0 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
